molecular formula C11H10O6 B8266386 2,5-Bis(acetyloxy)benzoic acid CAS No. 1084-96-4

2,5-Bis(acetyloxy)benzoic acid

Cat. No.: B8266386
CAS No.: 1084-96-4
M. Wt: 238.19 g/mol
InChI Key: ATWGXJGRRXIETI-UHFFFAOYSA-N
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Description

2,5-Bis(acetyloxy)benzoic acid, also known as 2,5-diacetoxybenzoic acid, is an organic compound with the molecular formula C11H10O6. It is a derivative of benzoic acid, where two hydroxyl groups at positions 2 and 5 are acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(acetyloxy)benzoic acid can be synthesized through the acetylation of 2,5-dihydroxybenzoic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(acetyloxy)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2,5-dihydroxybenzoic acid and acetic acid.

    Substitution Reactions: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 2,5-Dihydroxybenzoic acid and acetic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Oxidation: Oxidized benzoic acid derivatives.

    Reduction: Reduced benzoic acid derivatives.

Scientific Research Applications

2,5-Bis(acetyloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-bis(acetyloxy)benzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, its acetyl groups can be hydrolyzed to release 2,5-dihydroxybenzoic acid, which may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxybenzoic Acid: The parent compound, which lacks the acetyl groups.

    2,4-Diacetoxybenzoic Acid: A similar compound with acetyl groups at positions 2 and 4.

    3,5-Diacetoxybenzoic Acid: A similar compound with acetyl groups at positions 3 and 5.

Uniqueness

2,5-Bis(acetyloxy)benzoic acid is unique due to the specific positioning of its acetyl groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and other derivatives .

Properties

IUPAC Name

2,5-diacetyloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(12)16-8-3-4-10(17-7(2)13)9(5-8)11(14)15/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWGXJGRRXIETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277547
Record name 2,5-bis(acetyloxy)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90277547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-96-4
Record name 2,5-Bis(acetyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1084-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 2807
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC2807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2807
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-bis(acetyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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